4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an isopropoxy group, a nitro group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-isopropoxy-2-(trifluoromethyl)benzoic acid, followed by purification and isolation of the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, various nucleophiles, solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid, water as solvent.
Major Products
Reduction: 4-Isopropoxy-5-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzaldehyde or this compound derivatives.
Scientific Research Applications
4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the isopropoxy group.
4-(Trifluoromethyl)benzoic acid: Lacks both the nitro and isopropoxy groups.
3-(Trifluoromethyl)benzoic acid: Similar but with different substitution pattern on the benzene ring.
Uniqueness
4-Isopropoxy-5-nitro-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the isopropoxy group enhances its solubility in organic solvents, while the nitro and trifluoromethyl groups contribute to its reactivity and potential biological activities. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10F3NO5 |
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Molecular Weight |
293.20 g/mol |
IUPAC Name |
5-nitro-4-propan-2-yloxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H10F3NO5/c1-5(2)20-9-4-7(11(12,13)14)6(10(16)17)3-8(9)15(18)19/h3-5H,1-2H3,(H,16,17) |
InChI Key |
OSOVUJJDTLCUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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